![molecular formula C15H20BNO6 B13858457 [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate: is an organic compound that features a nitro group, a boronate ester, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate typically involves the reaction of a nitro-substituted phenylboronic acid with an appropriate acetate ester. One common method is the Miyaura borylation reaction, where a halogenated nitrobenzene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The resulting boronic ester can then be esterified with acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The boronate ester can be oxidized to form a phenol derivative.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or sodium perborate.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Amino derivative: Formed from the reduction of the nitro group.
Phenol derivative: Formed from the oxidation of the boronate ester.
Alcohol: Formed from the hydrolysis of the acetate ester.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: Employed in the fabrication of advanced materials, including polymers and nanomaterials.
Electronics: Used in the production of organic electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the boronate ester can undergo transesterification and cross-coupling reactions. The acetate ester can be hydrolyzed to release the corresponding alcohol, which can further participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Phenylboronic acid pinacol ester: Similar boronate ester functionality but lacks the nitro and acetate groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of a nitro group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of a phenyl ring.
Uniqueness: The presence of both a nitro group and an acetate ester in [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate makes it unique compared to other boronate esters. This combination of functional groups allows for a diverse range of chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Propriétés
Formule moléculaire |
C15H20BNO6 |
|---|---|
Poids moléculaire |
321.14 g/mol |
Nom IUPAC |
[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C15H20BNO6/c1-10(18)21-9-11-12(7-6-8-13(11)17(19)20)16-22-14(2,3)15(4,5)23-16/h6-8H,9H2,1-5H3 |
Clé InChI |
FQQNMBVNMWVMQV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
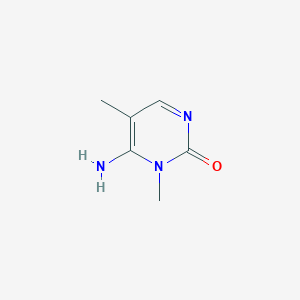
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
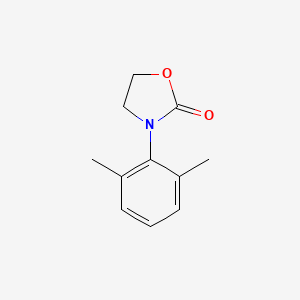
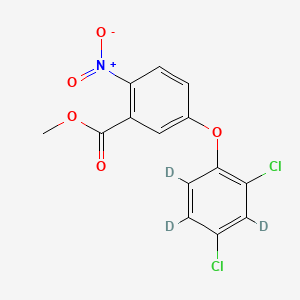
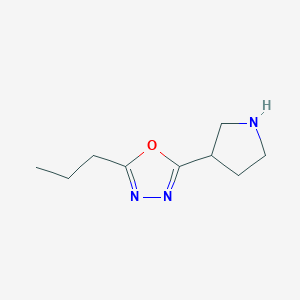
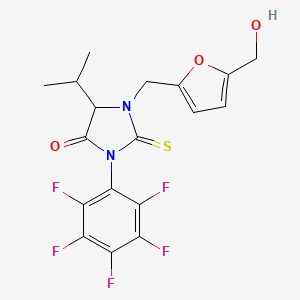
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
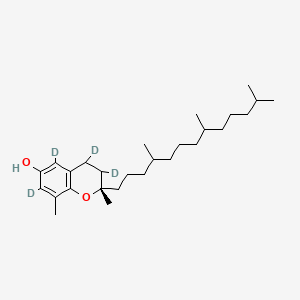
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
